7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one
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Overview
Description
7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of thiazolo-pteridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiohydrazonate with ortho esters, leading to the formation of the thiazolo ring . Another approach includes the use of nitrile imines in a 1,3-dipolar cycloaddition reaction with a C=S double bond .
Industrial Production Methods: Industrial production of this compound may involve the use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, to achieve high yields and efficient synthesis . The use of green chemistry principles, including mild reaction conditions and eco-friendly solvents, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolo ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the thiazolo ring .
Scientific Research Applications
7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds also contain a thiazole ring and are known for their diverse pharmacological properties.
Uniqueness: 7,8-Dihydro-10H-[1,3]thiazolo[2,3-b]pteridin-10-one is unique due to its specific structural arrangement and the presence of the pteridinone moiety, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
63012-75-9 |
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Molecular Formula |
C8H6N4OS |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
7,8-dihydro-[1,3]thiazolo[2,3-b]pteridin-10-one |
InChI |
InChI=1S/C8H6N4OS/c13-7-5-6(10-2-1-9-5)11-8-12(7)3-4-14-8/h1-2H,3-4H2 |
InChI Key |
VJZQSKDPGNQUHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC3=NC=CN=C3C(=O)N21 |
Origin of Product |
United States |
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